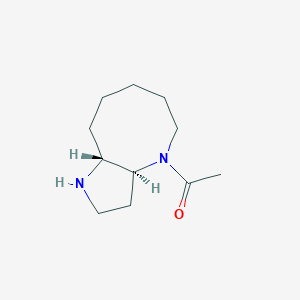

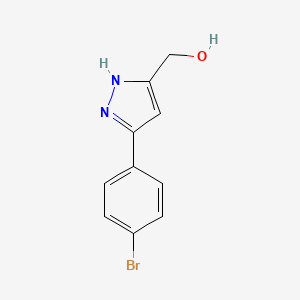

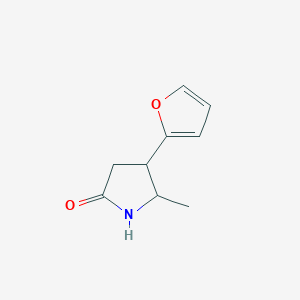

![molecular formula C13H18N2 B1444327 7-Benzyl-4,7-diazaspiro[2.5]octane CAS No. 1222106-45-7](/img/structure/B1444327.png)

7-Benzyl-4,7-diazaspiro[2.5]octane

Vue d'ensemble

Description

7-Benzyl-4,7-diazaspiro[2.5]octane is a chemical compound with the molecular formula C13H18N2 and a molecular weight of 202.3 . It is a useful research chemical .

Synthesis Analysis

The synthesis of this compound involves several steps including substitution, addition of a protective group, esterification, re-substitution, and deprotection . The final step of the synthetic route is a cyclization reaction . This method avoids the use of boron trifluoride diethyl etherate adduct, which is flammable, explosive, and has corrosive toxicity .Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES notation:C1=CC=C (CN2CCNC3 (CC3)C2)C=C1 . Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include substitution, addition of a protective group, esterification, re-substitution, and deprotection .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 202.3 and a molecular formula of C13H18N2 . It should be stored under inert gas (nitrogen or Argon) at 2–8 °C .Applications De Recherche Scientifique

Médecine : Modulation Pharmacocinétique

7-Benzyl-4,7-diazaspiro[2.5]octane a été étudié pour ses propriétés pharmacocinétiques. Il présente une absorption gastro-intestinale élevée et n'est pas un perméant de la barrière hémato-encéphalique (BHE). Il agit comme un substrat pour la P-glycoprotéine, ce qui influence la distribution et l'excrétion des médicaments .

Science des matériaux : Synthèse de composés hétérocycliques

En science des matériaux, ce composé est utilisé dans la synthèse de composés hétérocycliques. Ces composés ont des applications dans la création de nouveaux matériaux avec des propriétés mécaniques, électriques ou optiques spécifiques .

Science de l'environnement : Synthèse éco-responsable

Les méthodes de synthèse du composé sont en cours de développement pour être plus respectueuses de l'environnement, avec des rendements plus élevés et des processus plus sûrs, adaptés à la production à grande échelle. Ceci est crucial pour des pratiques durables dans la fabrication chimique .

Chimie analytique : Chromatographie et spectroscopie

This compound est utilisé en chimie analytique pour l'étalonnage en analyse chromatographique et en spectrométrie de masse. Sa structure et ses propriétés bien définies en font un standard adapté à diverses techniques analytiques .

Pharmacologie : Développement de médicaments

Il sert d'intermédiaire chimique dans le développement de médicaments, en particulier dans la synthèse de composés ayant des effets thérapeutiques potentiels contre des maladies telles que le cancer .

Biochimie : Études d'inhibition enzymatique

Le composé est utilisé en biochimie pour des études d'inhibition enzymatique. Sa structure lui permet d'interagir avec des enzymes spécifiques, ce qui en fait un outil précieux pour comprendre les mécanismes enzymatiques et concevoir des inhibiteurs .

Agriculture : Intermédiaire chimique

Bien que ses applications directes en agriculture ne soient pas largement documentées, son rôle d'intermédiaire chimique pourrait conduire au développement de nouveaux produits agrochimiques conçus pour améliorer la protection et la croissance des cultures .

Nanotechnologie : Précurseur moléculaire

En nanotechnologie, this compound peut agir comme un précurseur moléculaire pour la synthèse de nanomatériaux. Ses sites réactifs permettent la création de nanostructures complexes avec des applications potentielles dans l'électronique et l'ingénierie des matériaux .

Safety and Hazards

The safety and hazards associated with 7-Benzyl-4,7-diazaspiro[2.5]octane include the GHS07 warning symbol. The hazard statements include H302, H315, H319, H332, and H335 . Precautionary measures include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P310 (Immediately call a POISON CENTER or doctor/physician) .

Analyse Biochimique

Biochemical Properties

7-Benzyl-4,7-diazaspiro[2.5]octane plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The nature of these interactions involves the binding of this compound to the active site of the enzyme, potentially inhibiting or modifying its activity. Additionally, this compound may interact with transport proteins such as P-glycoprotein, influencing the transport and distribution of other molecules within cells .

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involving G-protein coupled receptors (GPCRs). By binding to these receptors, this compound can modulate downstream signaling events, affecting gene expression and cellular metabolism . Furthermore, this compound has been observed to impact cell proliferation and apoptosis, indicating its potential role in regulating cell growth and death .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves the inhibition of specific enzymes, such as cytochrome P450, by binding to their active sites . This binding can lead to changes in enzyme activity, affecting the metabolism of various substrates. Additionally, this compound may interact with DNA and RNA, influencing gene expression and protein synthesis . These interactions highlight the compound’s ability to modulate biochemical pathways at multiple levels.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over different time periods. The compound has shown stability under inert conditions, such as storage under nitrogen or argon at 2–8°C . Over time, its effects on cellular function can vary, with prolonged exposure potentially leading to changes in cell viability and function. In vitro studies have demonstrated that this compound can induce both short-term and long-term effects on cellular processes, depending on the concentration and duration of exposure .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At lower doses, the compound may exhibit minimal toxicity and exert specific biochemical effects, such as enzyme inhibition or modulation of signaling pathways . At higher doses, toxic or adverse effects may be observed, including disruptions in cellular metabolism and organ function . These dosage-dependent effects highlight the importance of careful dosage optimization in experimental settings.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with cytochrome P450 enzymes . These enzymes play a crucial role in the oxidation and reduction of substrates, facilitating the metabolism of the compound. Additionally, this compound may influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in metabolic pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. P-glycoprotein, a well-known transporter, has been implicated in the transport of this compound across cellular membranes . This interaction can affect the localization and accumulation of this compound within different cellular compartments, influencing its overall bioavailability and activity.

Subcellular Localization

The subcellular localization of this compound is influenced by various factors, including targeting signals and post-translational modifications. This compound has been observed to localize within specific organelles, such as the endoplasmic reticulum and mitochondria . These localizations can impact its activity and function, as the compound may interact with organelle-specific enzymes and proteins, further modulating cellular processes.

Propriétés

IUPAC Name |

7-benzyl-4,7-diazaspiro[2.5]octane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2/c1-2-4-12(5-3-1)10-15-9-8-14-13(11-15)6-7-13/h1-5,14H,6-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XINDIUOJBNUZMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC12CN(CCN2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

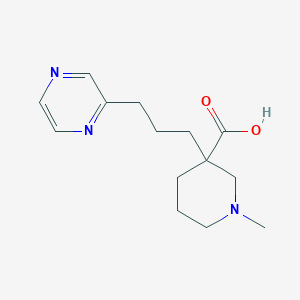

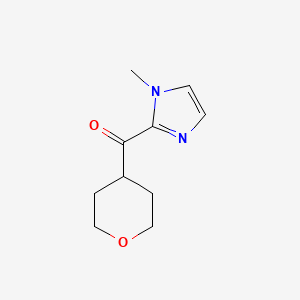

![[(3-Chloropyridin-4-yl)methyl][(pyridin-4-yl)methyl]amine](/img/structure/B1444252.png)

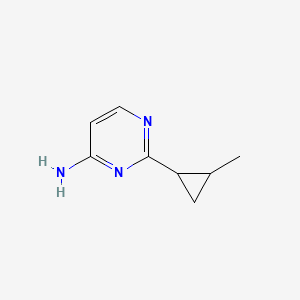

![1-[5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl]ethan-1-amine](/img/structure/B1444253.png)

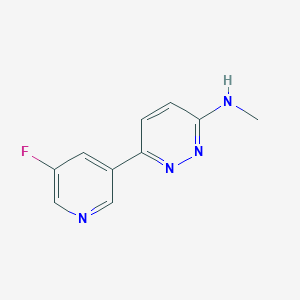

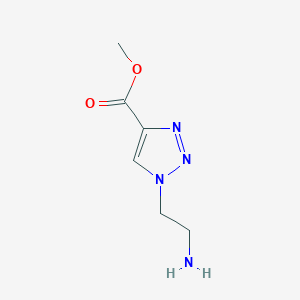

![5-Bromo-3-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B1444256.png)